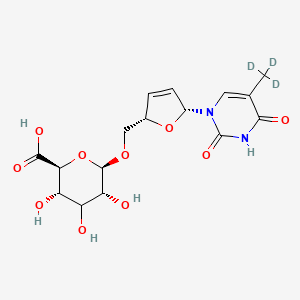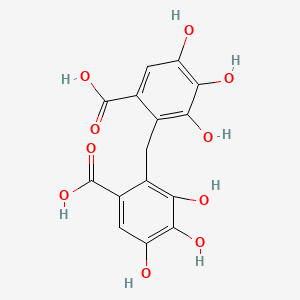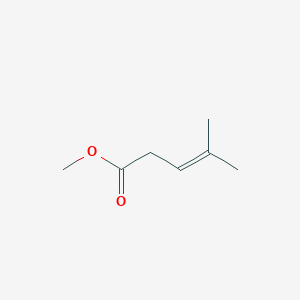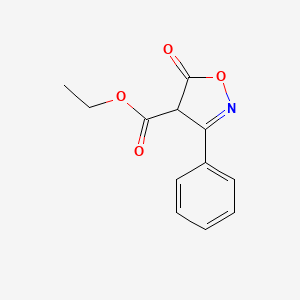
Carbonyl-dibenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonyl-dibenzoic acid is a compound that features two benzoic acid groups connected by a carbonyl group. This structure imparts unique chemical properties to the compound, making it a subject of interest in various scientific fields. The presence of both carboxylic acid and carbonyl functionalities allows for diverse reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbonyl-dibenzoic acid can be synthesized through several methods:
Oxidation of Alkylbenzenes: This involves the oxidation of alkylbenzenes using strong oxidizing agents like potassium permanganate (KMnO₄) in acidic, alkaline, or neutral media.
Oxidative Cleavage of Alkenes: Alkenes can be cleaved oxidatively to form carboxylic acids.
Hydrolysis of Nitriles: Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form carboxylic acids.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Carbonyl-dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Alcohols, amines, thiols.
Major Products
Oxidation: Formation of more complex carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, and other derivatives.
Scientific Research Applications
Carbonyl-dibenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of carbonyl-dibenzoic acid involves its interaction with various molecular targets:
Electrophilic Attack: The carbonyl carbon is electrophilic and can be attacked by nucleophiles.
Protonation: The carboxylic acid groups can be protonated, enhancing their reactivity.
Radical Reactions: The compound can participate in radical reactions, especially in atmospheric chemistry.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: A simpler structure with one carboxylic acid group.
Phthalic Acid: Contains two carboxylic acid groups but lacks the central carbonyl group.
Terephthalic Acid: Similar to phthalic acid but with a different arrangement of carboxylic acid groups.
Uniqueness
Carbonyl-dibenzoic acid is unique due to the presence of both carboxylic acid and carbonyl functionalities, which allows for a broader range of chemical reactions and applications compared to its simpler counterparts.
Properties
CAS No. |
573-32-0 |
|---|---|
Molecular Formula |
C15H10O5 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
2-(2-carboxybenzoyl)benzoic acid |
InChI |
InChI=1S/C15H10O5/c16-13(9-5-1-3-7-11(9)14(17)18)10-6-2-4-8-12(10)15(19)20/h1-8H,(H,17,18)(H,19,20) |
InChI Key |
OTLMQCNHFVYECA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one](/img/structure/B14747688.png)












